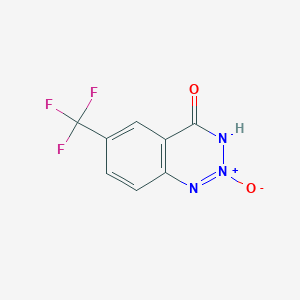
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a benzotriazinone core, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Trifluoromethyl-Containing Polysubstituted Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit unique chemical properties.
Uniqueness
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one stands out due to its specific combination of a benzotriazinone core with a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
89403-93-0 |
|---|---|
Molecular Formula |
C8H4F3N3O2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-oxido-6-(trifluoromethyl)-3H-1,2,3-benzotriazin-2-ium-4-one |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-6-5(3-4)7(15)13-14(16)12-6/h1-3H,(H,12,13,15) |
InChI Key |
AERWWNCQEVQVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)N[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















